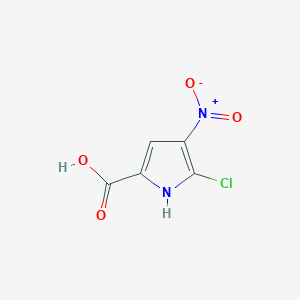
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid: is a heterocyclic organic compound that features a pyrrole ring substituted with chlorine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid typically involves the nitration of 5-chloropyrazoles. This can be achieved using a mixture of 100% nitric acid and 65% oleum or a combination of 60% nitric acid and polyphosphoric acid . The reaction conditions must be carefully controlled to ensure the selective nitration of the pyrrole ring without over-nitration or degradation of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, iron powder, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, alkoxides.
Cyclization Conditions: Heating with appropriate catalysts or under reflux conditions.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Pyrroles: Formed by nucleophilic substitution of the chlorine atom.
Cyclized Products: Formed by intramolecular cyclization reactions.
Scientific Research Applications
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Materials Science: Can be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid is primarily based on its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chlorine atom can be substituted by nucleophiles, allowing the compound to interact with different molecular targets and pathways. These interactions can lead to the formation of bioactive compounds with specific biological activities .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-nitropyrazoles: Similar in structure but with a pyrazole ring instead of a pyrrole ring.
4-Nitropyrrole-2-carboxylic acid: Lacks the chlorine substitution.
5-Chloro-2-nitropyrrole: Lacks the carboxylic acid group.
Uniqueness
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid is unique due to the presence of both chlorine and nitro groups on the pyrrole ring, along with a carboxylic acid group
Properties
Molecular Formula |
C5H3ClN2O4 |
|---|---|
Molecular Weight |
190.54 g/mol |
IUPAC Name |
5-chloro-4-nitro-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C5H3ClN2O4/c6-4-3(8(11)12)1-2(7-4)5(9)10/h1,7H,(H,9,10) |
InChI Key |
JDTGWHIJVBCPIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1[N+](=O)[O-])Cl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














